2-Morpholin-4-yl-thieno[2,3-d]thiazole-5-carboxylic acid
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Overview
Description
1,4,5,6-Tetrahydro-cyclopentapyrazol-3-ylamine is a chemical compound with the molecular formula C6H9N3. It is known for its unique structure, which includes a cyclopentane ring fused with a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-Tetrahydro-cyclopentapyrazol-3-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 1,4,5,6-Tetrahydro-cyclopentapyrazol-3-ylamine may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent production. The purity of the final product is typically ensured through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-Tetrahydro-cyclopentapyrazol-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amine group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole derivatives. These products have diverse applications in different fields of research .
Scientific Research Applications
1,4,5,6-Tetrahydro-cyclopentapyrazol-3-ylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydro-cyclopentapyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,4,5,6-Tetrahydro-cyclopentapyrazol-3-ylamine include other pyrazole derivatives and cyclopentane-fused heterocycles. Some examples are:
- 1,2,3,4-Tetrahydro-cyclopentapyrazole
- 1,4,5,6-Tetrahydro-cyclopentapyridine
- 1,4,5,6-Tetrahydro-cyclopentathiazole
Uniqueness
What sets 1,4,5,6-Tetrahydro-cyclopentapyrazol-3-ylamine apart is its unique combination of a cyclopentane ring fused with a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C10H10N2O3S2 |
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Molecular Weight |
270.3 g/mol |
IUPAC Name |
2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3S2/c13-9(14)7-5-6-8(16-7)11-10(17-6)12-1-3-15-4-2-12/h5H,1-4H2,(H,13,14) |
InChI Key |
NZTGCUYNLGZDRD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=C(S3)C(=O)O |
Origin of Product |
United States |
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